Vibi G

Cyclotide Cytotoxicity Lymphoma

Vibi G is a 31-amino acid macrocyclic peptide belonging to the cyclotide family, specifically the bracelet subfamily, isolated from the alpine violet *Viola biflora*. Cyclotides are characterized by their unique cyclic cystine knot (CCK) motif, which confers exceptional thermal and proteolytic stability, making them robust scaffolds for drug design.

Molecular Formula
Molecular Weight
Cat. No. B1575606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibi G
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vibi G Peptide Procurement: Potent Bracelet Cyclotide from Viola biflora for Cytotoxicity Research


Vibi G is a 31-amino acid macrocyclic peptide belonging to the cyclotide family, specifically the bracelet subfamily, isolated from the alpine violet *Viola biflora* [1]. Cyclotides are characterized by their unique cyclic cystine knot (CCK) motif, which confers exceptional thermal and proteolytic stability, making them robust scaffolds for drug design [2]. Vibi G has demonstrated significant biological activity, most notably potent cytotoxicity against human cancer cell lines, positioning it as a key compound for oncology research and peptide therapeutic development [3].

Why Generic Cyclotide Substitution Fails: Vibi G's Unique Potency Profile


Interchanging Vibi G with other cyclotides, even those from the same plant species, is not scientifically valid due to significant variations in biological activity [1]. While the cyclic cystine knot (CCK) framework provides a common stability advantage, the sequence diversity within the cyclotide family, particularly among bracelet subfamily members like Vibi E, G, and H, directly dictates their cytotoxic potency [2]. For instance, the specific amino acid sequence of Vibi G results in an IC50 value that is over three times more potent than its analog Vibi E against the same cell line, making it the most active member of its subfamily [3]. Selecting a generic cyclotide without this specific potency could compromise the validity of experimental results or therapeutic development efforts.

Quantitative Evidence Guide: Vibi G Differentiation from Analogs


Superior Cytotoxic Potency of Vibi G Against Human Lymphoma Cells

Vibi G exhibits the highest cytotoxic potency among the bracelet cyclotides isolated from *Viola biflora* against the U-937 GTB human lymphoma cell line. Its IC50 value of 0.96 µM is 3.3-fold more potent than Vibi E (3.2 µM) and 1.7-fold more potent than Vibi H (1.6 µM) [REFS-1, REFS-2, REFS-3]. This demonstrates a clear structure-activity relationship within this subfamily, where the specific amino acid sequence of Vibi G confers a significant advantage.

Cyclotide Cytotoxicity Lymphoma

Vibi G Displays Potent and Selective Cytotoxicity Over Non-Cytotoxic Cyclotide Analogs

Vibi G belongs to the 'bracelet' subfamily of cyclotides, which are characterized by potent cytotoxic activity, unlike the 'Möbius' subfamily members. A direct comparison shows that while Vibi G has an IC50 of 0.96 µM against U-937 GTB lymphoma cells, the Möbius cyclotide Vibi D (isolated from the same plant) is completely non-cytotoxic at concentrations up to 30 µM [REFS-1, REFS-2]. This highlights the critical importance of subfamily classification and sequence for biological function.

Cyclotide Selectivity Cancer

Vibi G is a More Potent Cytotoxic Agent than the Prototypic Cyclotide Kalata B1

When compared to Kalata B1, the most well-studied and prototypic cyclotide, Vibi G demonstrates superior cytotoxic potency. Vibi G has an IC50 of 0.96 µM against U-937 lymphoma cells, while Kalata B1 exhibits an IC50 of 3.9 µM against similar peripheral blood mononuclear cells (PBMCs) [REFS-1, REFS-2]. This 4-fold greater potency suggests that Vibi G may be a more effective starting point for developing anticancer therapeutics.

Cyclotide Cytotoxicity Drug Discovery

Recommended Research and Industrial Application Scenarios for Vibi G Procurement


Development of Targeted Anti-Lymphoma Therapeutics

Based on its potent and sub-micromolar IC50 (0.96 µM) against U-937 GTB lymphoma cells, Vibi G is an ideal candidate for lead optimization programs focused on developing novel therapies for lymphomas and leukemias [1]. Its superior potency over analogs like Vibi E and Vibi H ensures that research teams are starting with the most active member of its subfamily, maximizing the potential for developing an effective drug candidate.

Use as a Potent and Selective Cytotoxic Payload in Peptide-Drug Conjugates (PDCs)

The high potency of Vibi G, combined with the exceptional stability conferred by its cyclic cystine knot (CCK) framework [2], makes it a promising candidate for use as a cytotoxic warhead in peptide-drug conjugates (PDCs) [3]. Its activity is over 30-fold more potent than the non-cytotoxic Möbius cyclotide Vibi D, indicating a strong and selective cytotoxic mechanism that can be exploited for targeted cancer cell killing.

Functional Studies of Cyclotide Structure-Activity Relationships (SAR)

Vibi G, alongside its analogs Vibi E, H, and D, provides a valuable set of compounds for studying the structure-activity relationships (SAR) of cyclotides. The quantitative differences in their cytotoxic potencies—ranging from >30 µM to 0.96 µM [1]—allow researchers to pinpoint the specific amino acid residues and structural features responsible for membrane disruption and cell death, guiding the rational design of improved cyclotide-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vibi G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.